2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Overview
Description
2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and has been found to exhibit a wide range of biological activities. In
Scientific Research Applications
Structural Characterization and Synthesis
A study focused on the structural characteristics of a series of compounds including 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine, showing how molecules are linked into chains by C-H...pi(arene) hydrogen bonds, and into sheets by pi-pi stacking interactions (Portilla et al., 2005). This structural information is crucial for understanding the compound's interactions and potential applications in materials science or as a scaffold in drug design.
Novel Synthetic Routes
Researchers have developed methods for preparing pyrazolo[1,5-a]pyrimidines, including compounds with structural similarities to 2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. One approach involves the reaction of β-carbonyl-substituted 4H-chromenes with 5-aminopyrazoles, leading to new ring-chain tautomerism types (Osyanin et al., 2021). Another innovative synthesis method utilizes ultrasound irradiation for the cyclocondensation of certain alkenones with 3-amino-5-methyl-1H-pyrazole, demonstrating the advantages of this method, such as simplicity, mild conditions, and high yields (Buriol et al., 2013).
Biological Activity
Various studies have explored the biological activities of pyrazolo[1,5-a]pyrimidine derivatives. For example, some compounds have been evaluated for their antimicrobial activities, showing effectiveness against a range of bacteria and fungi, suggesting their potential as lead compounds for drug development (El-sayed et al., 2017). Another study synthesized pyrazolo[3,4-d]pyrimidine-4-one derivatives, finding some with good inhibition activities against specific plants, indicating their use as herbicides (Luo et al., 2017).
properties
IUPAC Name |
2-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-10-3-5-11(6-4-10)12-9-13-14-7-2-8-16(13)15-12/h3-6,9,14H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJNKGSVIUYYQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3CCCNC3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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